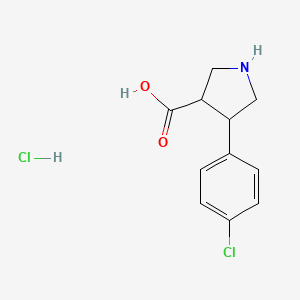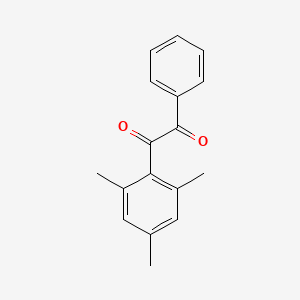
E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxolan-2-ylidene)-1-phenylethan-1-one is an organic compound characterized by the presence of a phenyl group attached to an ethanone moiety, which is further connected to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylidene)-1-phenylethan-1-one typically involves the reaction of a phenylacetyl chloride with an oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(oxolan-2-ylidene)-1-phenylethan-1-one may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(oxolan-2-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(oxolan-2-ylidene)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(oxolan-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(oxolan-2-ylidene)oxolane: Shares the oxolane ring structure but differs in the substituents attached to the ring.
(E)-3-(oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione: Contains a pyrrolidine ring in addition to the oxolane and phenyl groups.
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate: Features a chloromethyl group and an acetate moiety attached to the oxolane ring.
Uniqueness
2-(oxolan-2-ylidene)-1-phenylethan-1-one is unique due to its specific combination of the phenyl group, ethanone moiety, and oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-(oxolan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C12H12O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clé InChI |
KWXDKENNFMPVHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C2=CC=CC=C2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)


![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)



